molecular formula C15H12FN3OS B2605873 2-{[(2-fluorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896334-09-1

2-{[(2-fluorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2605873
CAS No.: 896334-09-1
M. Wt: 301.34
InChI Key: JWQFWLIMJXJGKV-UHFFFAOYSA-N
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Description

2-{[(2-fluorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that features a unique combination of a pyrido[1,2-a][1,3,5]triazin-4-one core with a sulfanyl group attached to a 2-fluorophenylmethyl moiety

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of action of 2-[(2-Fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The fluorine atom in the compound’s structure plays a crucial role in enhancing its binding affinity to target enzymes, leading to their inhibition or activation . This, in turn, can result in changes in the expression of genes involved in various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(2-Fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of metabolites that may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-[(2-Fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.

Metabolic Pathways

2-[(2-Fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with these enzymes can lead to changes in the levels of specific metabolites, thereby influencing overall metabolic activity . Additionally, the presence of the fluorine atom in the compound’s structure can affect its metabolic stability and the formation of metabolites.

Transport and Distribution

The transport and distribution of 2-[(2-Fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution within tissues can also affect its overall biochemical activity and efficacy.

Subcellular Localization

The subcellular localization of 2-[(2-Fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence the compound’s activity and function, as it may interact with different biomolecules in various subcellular environments . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the following steps:

    Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable nitrile or isocyanate.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent, such as 2-fluorobenzylthiol, under basic conditions.

    Methylation: The final step involves the methylation of the core structure, which can be accomplished using methyl iodide or a similar methylating agent.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, particularly targeting the triazinone core.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazinone derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-{[(2-fluorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorobenzyl)sulfanyl]-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
  • Ethyl 2-[(8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate

Uniqueness

Compared to similar compounds, 2-{[(2-fluorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical reactivity and biological activity. The fluorine atom can enhance metabolic stability and improve the compound’s pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3OS/c1-10-6-7-19-13(8-10)17-14(18-15(19)20)21-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQFWLIMJXJGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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